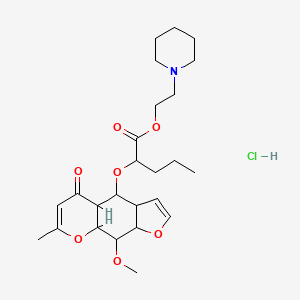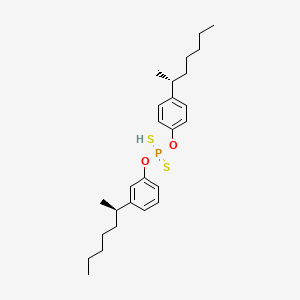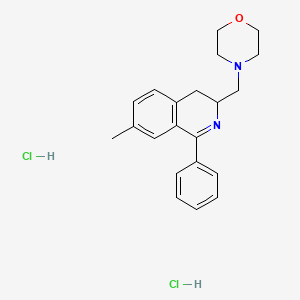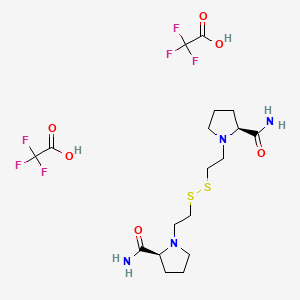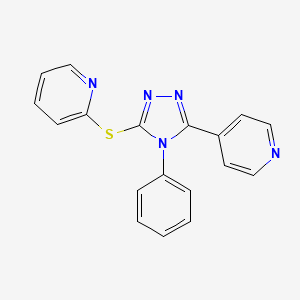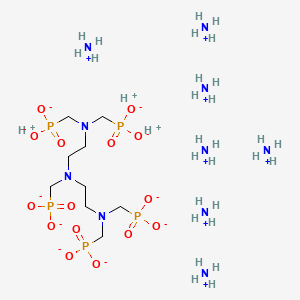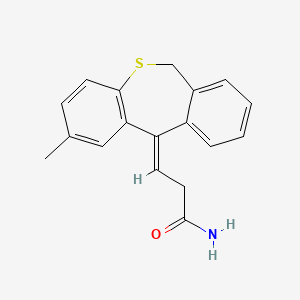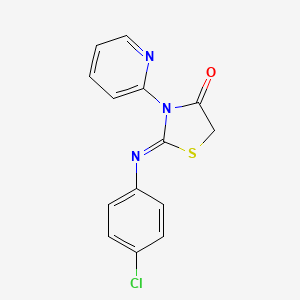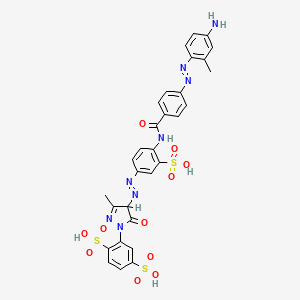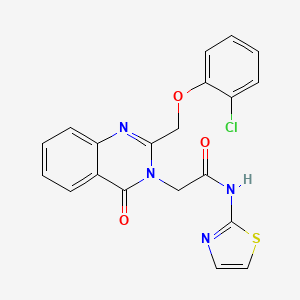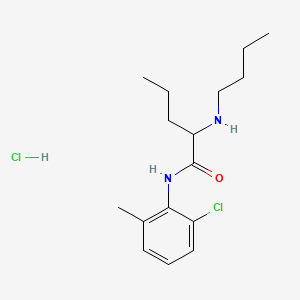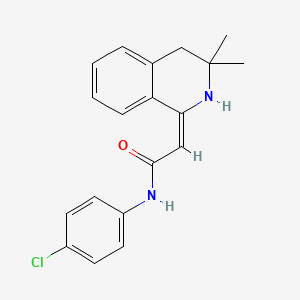
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The specific structure of this compound includes an amino group at the 4th position, a butyl group at the 5th position, a chlorine atom at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . For the specific compound Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl-, the synthesis might involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-4,6-dimethylpyrimidine, the butyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the Amino Group: The amino group can be introduced through an amination reaction, where the chlorine atom at the 4th position is replaced by an amino group using an appropriate amine source under suitable conditions.
Industrial Production Methods
Industrial production of pyrimidine derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while oxidation can produce pyrimidine N-oxides.
科学的研究の応用
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, interference with DNA synthesis, and disruption of cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the butyl group.
4-Amino-5-cyano-6-alkylamino pyridine: Contains a cyano group instead of a butyl group.
Pyrido[2,3-d]pyrimidin-5-one: A fused pyrimidine derivative with different substituents.
Uniqueness
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the butyl group at the 5th position and the chlorine atom at the 6th position can significantly influence its chemical reactivity and biological activity compared to other pyrimidine derivatives.
特性
CAS番号 |
102207-68-1 |
|---|---|
分子式 |
C9H14ClN3 |
分子量 |
199.68 g/mol |
IUPAC名 |
5-butyl-6-chloro-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14ClN3/c1-3-4-5-7-8(10)12-6(2)13-9(7)11/h3-5H2,1-2H3,(H2,11,12,13) |
InChIキー |
GKQYZHWWZGNONQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(N=C(N=C1Cl)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


